molecular formula C13H16N2O3 B1335890 3-(3,4-Diethoxyphenyl)isoxazol-5-amine CAS No. 501325-89-9

3-(3,4-Diethoxyphenyl)isoxazol-5-amine

Cat. No.: B1335890
CAS No.: 501325-89-9
M. Wt: 248.28 g/mol
InChI Key: HQBBWDLMICKBSH-UHFFFAOYSA-N
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Description

Overview of Isoxazole (B147169) Heterocycles as Privileged Scaffolds in Drug Discovery and Medicinal Chemistry

Isoxazole and its derivatives are a cornerstone in the development of new drugs. Their unique electronic and structural properties allow them to interact with biological macromolecules in diverse ways, making them versatile building blocks for medicinal chemists.

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This arrangement confers a unique set of properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for drug-receptor binding. The isoxazole moiety is present in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological effects. ijpca.orgnih.gov These include antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities. ijpca.org The versatility of the isoxazole scaffold allows for structural modifications that can fine-tune the pharmacological profile of a molecule, enhancing its potency and selectivity. ijpca.org

The following table provides a glimpse into the diverse biological activities associated with the isoxazole core:

Biological ActivityTherapeutic Area
AntimicrobialInfectious Diseases
Anti-inflammatoryInflammatory Disorders
AnticancerOncology
NeuroprotectiveNeurological Disorders
AnticonvulsantEpilepsy
AnalgesicPain Management

This table is illustrative and not exhaustive of all known activities.

The journey of isoxazole derivatives in pharmaceuticals has been a long and successful one. Early investigations into this class of compounds laid the groundwork for the development of several clinically significant drugs. For instance, the isoxazolyl penicillins, such as oxacillin (B1211168) and cloxacillin, were developed to combat penicillinase-producing bacteria and have been in clinical use for decades. Another notable example is sulfamethoxazole, a sulfonamide antibiotic that contains an isoxazole ring and is widely used in combination with trimethoprim. ijpcbs.com More recently, the COX-2 inhibitor valdecoxib, used for its anti-inflammatory properties, features a central isoxazole scaffold. nih.gov These examples underscore the enduring legacy and continued importance of isoxazole chemistry in addressing a wide range of medical needs. nih.gov

Rationale for Research on 3-(3,4-Diethoxyphenyl)isoxazol-5-amine and its Analogues

The specific focus on this compound stems from a rational drug design approach, combining the proven utility of the isoxazole core with the favorable properties of the diethoxyphenyl group.

The 3,4-diethoxyphenyl group is a common substituent in various bioactive heterocyclic compounds. The presence of the two ethoxy groups can significantly influence the molecule's lipophilicity, metabolic stability, and ability to interact with specific biological targets. In many instances, the diethoxy substitution pattern has been shown to be advantageous for biological activity when compared to the more common dimethoxy substitution. This is often attributed to the increased steric bulk and altered electronic properties of the ethoxy groups. Research into various heterocyclic cores bearing the 3,4-diethoxyphenyl moiety has revealed promising activities in areas such as oncology and neurodegenerative diseases.

The therapeutic potential of this compound can be inferred from the extensive body of research on the isoxazole pharmacophore. The 5-amino group on the isoxazole ring is a key functional group that can act as a hydrogen bond donor, potentially enhancing the binding affinity of the molecule to its target. The combination of the 5-aminoisoxazole core with the 3-(3,4-diethoxyphenyl) substituent creates a molecule with a distinct three-dimensional structure and electronic distribution, offering the potential for novel pharmacological activities. Analogues of this compound, particularly those with different substitution patterns on the phenyl ring, have been investigated for a variety of therapeutic applications, including as anticancer and anti-inflammatory agents. The structural features of this compound make it a compelling candidate for further investigation in drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-16-11-6-5-9(7-12(11)17-4-2)10-8-13(14)18-15-10/h5-8H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBBWDLMICKBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pharmacological and Biological Activities of 3 3,4 Diethoxyphenyl Isoxazol 5 Amine and Its Analogues

Anticancer and Antineoplastic Activity Profiles

The isoxazole (B147169) scaffold is a prominent feature in many compounds designed for cancer therapy. nih.gov Analogues of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine have been synthesized and evaluated for their potential to combat various forms of cancer, showing activity through different mechanisms, including direct cytotoxicity, induction of programmed cell death, and inhibition of key cancer-promoting pathways.

In Vitro Cytotoxicity Against Various Cancer Cell Lines (e.g., MDA-MB 231, MCF-7, 4T1, PC-3, HeLa, HepG2, Daoy, HT-29)

A range of isoxazole-based compounds have demonstrated significant cytotoxic effects against a panel of human cancer cell lines in laboratory settings. For instance, a series of cis-restricted 3,4-diaryl-5-aminoisoxazoles, which are structural analogues, displayed potent cytotoxic activities against five different human cancer cell lines, with IC₅₀ values in the low micromolar range. nih.gov

One study focused on 4-(trifluoromethyl)isoxazoles, evaluating their efficacy against MCF-7 (breast), 4T1 (murine breast), and PC-3 (prostate) cancer cell lines. researchgate.netnih.gov From this series, the compound 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) was identified as a particularly potent agent against the MCF-7 cell line, with an IC₅₀ value of 1.91 μM. nih.gov Another analogue, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4), also showed notable activity against MCF-7 cells with an IC₅₀ of 2.63 μM. researchgate.netnih.gov Further research into novel 5-(3-(substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivatives found that certain compounds were highly effective against PC-3 prostate cancer cells, with IC₅₀ values as low as 1.5 µg/mL. researchgate.net

Other studies have reported the anticancer potential of isoxazoles derived from 3-aminoacetophenone against both MCF-7 and MDA-MB-468 breast cancer cell lines. researchgate.net The broad cytotoxic potential of the isoxazole core structure is further supported by findings that various derivatives exhibit activity against a wide array of cancer types, including leukemia, melanoma, and colon cancer. nih.gov

Compound/Analogue ClassCell LineActivity (IC₅₀)Reference
5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6)MCF-7 (Breast)1.91 µM nih.gov
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4)MCF-7 (Breast)2.63 µM researchgate.netnih.gov
3,4-diaryl-5-aminoisoxazoles (e.g., 11a, 13a)Various Human Cancer Cell LinesLow micromolar range nih.gov
4-trifluoromethylbenzoyl derivative (6ah)PC-3 (Prostate)1.5 µg/mL researchgate.net
2-fluorobenzoyl derivative (6ai)PC-3 (Prostate)1.8 µg/mL researchgate.net

Apoptosis Induction and Cell Cycle Modulation Studies

Beyond direct cytotoxicity, isoxazole analogues have been shown to exert their anticancer effects by interfering with the cell cycle and inducing apoptosis, a form of programmed cell death. One study demonstrated that a 3,4-diaryl-5-aminoisoxazole derivative could arrest the cell cycle in the G2/M phase at concentrations of 0.1 and 1.0 µM and trigger apoptosis within the same concentration range. nih.gov

Further investigations into novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives revealed significant pro-apoptotic activities in human erythroleukemic K562 cells. nih.gov These compounds were effective at inducing both early and late stages of apoptosis. nih.gov The mechanism of apoptosis induction is a key area of research, with studies on related heterocyclic compounds showing that they can inhibit cyclin-dependent kinases (CDKs) like CDK2 and/or CDK9, which are crucial for cell cycle progression. nih.gov Other research has linked the pro-apoptotic effects of thiazole (B1198619) derivatives, another class of related compounds, to an increase in the tumor suppressor protein p53 and a reduction in mitochondrial membrane potential. mdpi.com

Inhibition of Specific Oncogenic Pathways (e.g., Hsp90, VEGFR-2, BRD4)

The anticancer activity of isoxazole analogues is often rooted in their ability to inhibit specific proteins that are critical for tumor growth and survival.

Heat shock protein 90 (Hsp90) Inhibition : Hsp90 is a molecular chaperone protein that is essential for the stability and function of numerous client proteins involved in cancer progression. nih.gov The isoxazole ring is a core structure in several potent Hsp90 inhibitors. nih.gov Resorcinylic 4,5-diarylisoxazole amides, for example, have shown strong inhibitory effects on Hsp90. nih.gov A novel class of synthetic compounds featuring an isoxazole nucleus demonstrated potent and selective inhibition of Hsp90. nih.govunife.it By inhibiting Hsp90, these compounds can lead to the degradation of key oncogenic proteins, such as HER2, a driver in certain breast cancers, thereby suppressing tumor cell proliferation. nih.gov

VEGFR-2 Inhibition : Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and it is largely driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. nih.govbohrium.com Isoxazole derivatives have been identified as potential VEGFR-2 inhibitors. nih.gov Quantitative structure-activity relationship (QSAR) studies suggest that the presence of electron-donating groups, such as the diethoxy groups on the phenyl ring of the target compound, is beneficial for VEGFR-2 inhibitory activity. nih.gov By blocking the VEGFR-2 signaling pathway, these compounds can effectively cut off the blood supply to tumors, thus inhibiting their growth. nih.govnih.gov

BRD4 Inhibition : The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-Myc. nih.gov Inhibition of BRD4 has emerged as a promising strategy for cancer treatment. nih.govnih.gov Several potent BRD4 inhibitors feature an isoxazole scaffold. For instance, a class of N-(3-ethyl-benzo[d]isoxazol-5-yl) sulfonamide derivatives was developed as BRD4 inhibitors for potential use against acute myeloid leukemia. nih.gov Another study reported the discovery of novel BRD4 inhibitors containing a trimethoxy ring. researchgate.net These findings underscore the versatility of the isoxazole structure in targeting various oncogenic pathways.

Antimicrobial and Antifungal Efficacy

In addition to their anticancer properties, isoxazole derivatives have been investigated for their ability to combat microbial and fungal infections. The isoxazole nucleus is present in various compounds that exhibit a broad spectrum of activity against pathogenic microorganisms. mdpi.com

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Staphylococcus pyogenus, Bacillus subtilis)

Research has demonstrated that isoxazole-containing compounds and related heterocyclic structures are active against a variety of bacteria. Thiazole-substituted isoxazole analogues showed moderate to good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. connectjournals.com

In a study on fused heterocyclic derivatives, compounds featuring a 3,4-dialkoxyphenyl group attached to a triazolothiadiazine system were tested against S. aureus, Bacillus cereus, E. coli, and Pseudomonas aeruginosa. nih.gov Some of these compounds exhibited high activity against all tested bacterial strains. nih.gov Similarly, another series of novel fused isoxazolo-pyridines demonstrated potent activity against a panel of bacteria including B. subtilis, S. aureus, and P. aeruginosa. niscpr.res.in

Compound/Analogue ClassBacterial StrainActivityReference
Thiazole substituted isoxazolesS. aureus, B. subtilis, E. coliModerate to good activity connectjournals.com
6-aryl-3-(3,4-dialkoxyphenyl)-7H- nih.govnih.govresearchgate.nettriazolo[3,4-b] researchgate.netnih.govresearchgate.netthiadiazinesS. aureus, B. cereus, E. coli, P. aeruginosaHigh activity observed for some derivatives nih.gov
Benzo[4',5']imidazo[1',2':1,2]pyrrolo[3,4-b]isoxazolo[4,5-e]pyridinesB. subtilis, S. aureus, P. aeruginosaPotent antimicrobial activity niscpr.res.in
1,3-bis(aryloxy)propan-2-aminesS. aureus, S. pyogenesMIC range: 2.5–10 μg/ml nih.gov

Antifungal Activity Against Pathogenic Fungi (e.g., Candida albicans, Aspergillus niger, Aspergillus clavatus)

The antifungal potential of the isoxazole scaffold has also been documented. A study on newly synthesized dihydroisoxazoles reported that several compounds exhibited inspiring antifungal activity against Aspergillus niger when compared to standard reference drugs. researchgate.net In other research, a novel 1,3-oxazole derivative, structurally related to isoxazoles, demonstrated an antimicrobial effect against the yeast Candida albicans. nih.gov These findings suggest that the isoxazole chemical framework holds promise for the development of new antifungal agents.

Compound/Analogue ClassFungal StrainActivityReference
3-aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazolesAspergillus nigerInspiring antifungal activity researchgate.net
1,3-oxazole containing a phenyl groupCandida albicansInhibition zone of 8 mm nih.gov

Antitubercular and Antimycobacterial Potentials

The isoxazole ring is a key structural motif in a variety of compounds that have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. Although direct studies on this compound are not available, research on its analogues highlights the potential of this chemical class.

A series of 3,5-disubstituted isoxazole derivatives have been synthesized and evaluated for their anti-inflammatory and anticancer properties, with some compounds showing significant inhibitory activity against enzymes involved in inflammatory pathways that are also relevant to tuberculosis pathogenesis. nih.gov The exploration of isoxazole-containing compounds has revealed their potential as effective agents against both drug-sensitive and drug-resistant strains of M. tuberculosis. The diverse biological activities of isoxazoles, including their antituberculosis effects, underscore their importance as a valuable pharmacophore in drug discovery and development. researchgate.net

Table 1: Antitubercular Activity of Selected Isoxazole Analogues
Compound/Analogue ClassTarget/OrganismKey FindingsReference
3,5-disubstituted isoxazolesMycobacterium tuberculosisServes as a basis for developing antitubercular agents. nih.gov
Isoxazole derivativesMycobacterium tuberculosisThe isoxazole scaffold is a valuable pharmacophore for antitubercular drug discovery. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Isoxazole derivatives have been extensively studied for their anti-inflammatory properties, demonstrating the ability to modulate key inflammatory mediators and pathways. nih.govnih.govmdpi.comnih.gov One of the primary mechanisms by which these compounds exert their effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.gov These inflammatory mediators are significantly involved in the pathogenesis of various inflammatory conditions.

For instance, a series of 3,5-disubstituted isoxazole derivatives were synthesized and screened for their anti-inflammatory activity. Among these, the compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) demonstrated significant inhibitory activity against both LOX and COX-2. nih.gov In silico molecular docking studies further supported these findings, revealing that compound 2b binds effectively to the catalytic domains of LOX, COX-1, and COX-2. nih.gov

Other studies have highlighted the potential of pyridinyl-isoxazole derivatives in suppressing the release of inflammatory cytokines. nih.gov These compounds have shown potent inhibitory activity against p38 MAP kinase, a key enzyme in the signal transduction pathways of severe inflammatory diseases. nih.gov The ability of isoxazole analogues to modulate these critical inflammatory pathways underscores their therapeutic potential as anti-inflammatory agents. nih.govmdpi.comnih.gov

Table 2: Anti-inflammatory Activity of Selected Isoxazole Analogues
Compound/AnalogueTarget/PathwayKey FindingsReference
3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b)LOX and COX-2Significant inhibitory activity; binds to the catalytic domain of LOX, COX-1, and COX-2. nih.gov
Pyridinyl isoxazolesp38 MAP kinasePotent inhibition of p38 MAP kinase and suppression of cytokine release. nih.gov
Various isoxazole derivativesInflammationBroad anti-inflammatory properties. nih.govnih.govmdpi.comnih.gov

Beyond their direct anti-inflammatory effects, isoxazole derivatives have been shown to possess significant immunomodulatory properties, influencing the behavior of various immune cells in both cellular and in vivo models. mdpi.comnih.govmdpi.comnih.gov These compounds have demonstrated a spectrum of activities, ranging from immunosuppressive to immunostimulatory, depending on their specific chemical structures. mdpi.com

In several studies, N'-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide have exhibited immunosuppressive activity in both mouse and human experimental models. mdpi.com These derivatives were found to inhibit the phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs). mdpi.com The isoxazole structure itself is considered to be responsible for this immunological activity. mdpi.com

Conversely, other isoxazole derivatives have shown immunostimulatory effects. For example, some mono-substituted 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides displayed immune-stimulatory activity comparable to or even higher than the reference drug levamisole. mdpi.com Furthermore, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was found to stimulate the proliferation of murine lymphocytes and macrophages and to increase the production of the pro-inflammatory cytokine IL-1β. nih.gov These findings highlight the diverse immunoregulatory potential of the isoxazole scaffold, suggesting that different analogues could be developed for either suppressing unwanted immune responses or enhancing immune function. mdpi.comnih.govmdpi.comnih.gov

Table 3: Immunomodulatory Properties of Selected Isoxazole Analogues
Compound/Analogue ClassModelKey FindingsReference
N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazideHuman PBMCsInhibited PHA-induced proliferation. mdpi.com
Mono-substituted 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamidesIn vivoImmune-stimulatory activity comparable to levamisole. mdpi.com
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazideMurine lymphocytes and macrophagesStimulated proliferation and IL-1β production. nih.gov

Antiviral and Antitrypanosomal Properties

The isoxazole nucleus has been incorporated into various molecular structures that exhibit promising antiviral activities, including against Human Immunodeficiency Virus (HIV). nih.govnih.gov While direct antiviral data for this compound is not available, research on its analogues suggests potential in this area.

For example, certain isoxazole derivatives have been recognized for their anti-HIV activity. nih.gov The isoxazole ring has been utilized as a core structure in the design of novel compounds aimed at inhibiting viral replication. The versatility of the isoxazole scaffold allows for the synthesis of a wide array of derivatives with potential for enhanced bioactivity and selectivity against viral targets. nih.gov

Furthermore, the broader class of N-heterocycles, which includes isoxazoles, is considered a promising source of antiviral agents. nih.gov Research in this area continues to explore the potential of isoxazole-based compounds to inhibit the replication of various viruses.

Table 4: Antiviral Activity of Selected Isoxazole Analogues
Compound/Analogue ClassVirusKey FindingsReference
Isoxazole derivativesHIVThe isoxazole ring is a core structure in some anti-HIV compounds. nih.gov
N-Heterocycles (including isoxazoles)Various virusesConsidered a promising class of antiviral agents. nih.gov

A significant body of research has focused on the activity of isoxazole-containing compounds against parasitic protozoa, particularly Trypanosoma and Leishmania species, the causative agents of Chagas disease and leishmaniasis, respectively. researchgate.netnih.govresearchgate.net

Several studies have reported the synthesis and evaluation of 3,4,5-trisubstituted isoxazoles for their antiprotozoal activity. nih.govresearchgate.net In one study, a series of 60 such compounds were screened in vitro against Leishmania amazonensis and Trypanosoma cruzi. nih.govresearchgate.net Among these, a series of 3-N-acylhydrazone isoxazole derivatives bearing a bithiophene core demonstrated the most potent antiparasitic effects. nih.govresearchgate.net

Another study focused on a chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles, which were screened for their antileishmanial activity against Leishmania donovani. researchgate.netrsc.orgnih.gov Several of these compounds displayed significantly better inhibition of both the promastigote and amastigote stages of the parasite compared to the standard drug Miltefosine. researchgate.netrsc.orgnih.gov In vivo evaluation of a few of these compounds in a golden hamster model showed a significant reduction in the parasite load. researchgate.netrsc.orgnih.gov

Furthermore, isoxazole analogues derived from neolignans have been tested against intracellular amastigotes of Leishmania (Leishmania) amazonensis and were found to be active, with some analogues showing high selectivity indexes. nih.gov The structure-activity relationship studies indicated that the isoxazole compounds were more active than their 1,2,3-triazole counterparts with the same substitution patterns, highlighting the importance of the isoxazole ring for antileishmanial activity. nih.gov

Table 5: Antiparasitic Activity of Selected Isoxazole Analogues
Compound/Analogue ClassParasiteKey FindingsReference
3-N-acylhydrazone isoxazole derivatives with a bithiophene coreLeishmania amazonensis, Trypanosoma cruziExhibited the best antiparasitic effects in a series of 60 compounds. nih.govresearchgate.net
Substituted 3-nitroisoxazoles and 3-aminoisoxazolesLeishmania donovaniBetter inhibition of promastigote and amastigote stages compared to Miltefosine; significant reduction of parasite load in vivo. researchgate.netrsc.orgnih.gov
Isoxazole analogues of neolignansLeishmania (Leishmania) amazonensisActive against intracellular amastigotes with high selectivity indexes. nih.gov

Other Emerging Biological Activities

Beyond the more extensively studied areas, the unique structural characteristics of this compound and its analogues have prompted investigations into their effects on other biological systems. Preliminary findings suggest potential roles in neuroprotection and metabolic regulation.

Neuroprotective and Central Nervous System (CNS) Activities (e.g., NMDA Receptor Antagonism, Anticonvulsant)

The isoxazole ring is a structural motif found in various compounds with activity in the central nervous system. Research into isoxazole derivatives has revealed their potential as neuroprotective and anticonvulsant agents, with some mechanisms of action linked to the modulation of glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor.

While direct studies on the neuroprotective effects of this compound are not extensively documented in publicly available research, the broader class of 3-aryl-5-amino-isoxazoles has been investigated for anticonvulsant properties. For instance, various 3-aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazoline derivatives, which share some structural similarities, have been synthesized and evaluated for their anticonvulsant activity against maximal electroshock (MES) induced seizures. nih.gov Many of these compounds exhibited protection from MES-induced seizures, indicating a potential for this class of compounds to modulate neuronal excitability. nih.gov

Furthermore, the antagonism of glutamate receptors, particularly the NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, is a key mechanism for many neuroprotective and anticonvulsant drugs. Novel 3-aryl-5H-2,3-benzodiazepines have been synthesized and demonstrated in vivo anticonvulsant activity in the MES test in mice, with their mechanism confirmed as AMPA antagonism. nih.gov This highlights the potential for aryl-substituted heterocyclic compounds to interact with critical CNS targets. The structure-activity relationship (SAR) of competitive NMDA receptor antagonists has been a subject of interest, with various structurally constrained compounds being evaluated to understand the molecular requirements for potent antagonism. deakin.edu.au

Although specific data for this compound is limited, the collective evidence for isoxazole-containing compounds suggests that this molecule could warrant further investigation for its potential neuroprotective and anticonvulsant effects, possibly through the modulation of excitatory amino acid receptors.

Antidiabetic and Antioxidant Potentials

The prevalence of diabetes mellitus has spurred the search for novel therapeutic agents. Isoxazole derivatives have been identified as a class of compounds with potential antidiabetic activity. mdpi.com For instance, novel isoxazole-based flavonoid derivatives have been discovered to have anti-diabetic effects, with one compound, C45, improving glucose consumption in insulin-resistant HepG2 cells at a nanomolar concentration. nih.gov The proposed mechanism involves the activation of the AMPK/PEPCK/G6Pase pathways. nih.gov While this study did not specifically investigate this compound, it underscores the potential of the isoxazole scaffold in developing new antidiabetic drugs.

In addition to direct effects on glucose metabolism, oxidative stress is a key pathological factor in diabetes and its complications. Consequently, compounds with antioxidant properties are of great interest. The isoxazole core has been incorporated into various molecules to evaluate their antioxidant potential. mdpi.com Studies on different series of isoxazole derivatives have demonstrated their ability to act as radical scavengers and inhibit lipid peroxidation. edu.krdresearchgate.net The antioxidant activity is often influenced by the nature and position of substituents on the isoxazole and associated aryl rings. researchgate.net For example, the presence of electron-donating groups on an aromatic ring can enhance antioxidant activity. ijcrt.org Given the 3,4-diethoxy substitution on the phenyl ring of the title compound, which are electron-donating groups, it is plausible that this compound could possess antioxidant properties. However, specific experimental data is needed to confirm this hypothesis.

The aformentioned studies on various isoxazole derivatives suggest that the core structure is a viable starting point for the design of new therapeutic agents. The table below summarizes findings for a selection of isoxazole analogues, highlighting the diverse biological activities associated with this heterocyclic ring system.

Compound ClassBiological ActivityKey Findings
Isoxazole-containing chalcones and dihydropyrazolesAntibacterial, Antifungal, Antioxidant, AnticancerChalcones showed excellent antibacterial and antioxidant activities, while dihydropyrazoles demonstrated superior antifungal and anticancer properties. mdpi.com
Isoxazole-based flavonoid derivativesAntidiabeticA novel derivative, C45, improved glucose consumption in insulin-resistant cells with an EC50 of 0.8 nM. nih.gov
3-Aryl-5H-2,3-benzodiazepinesAnticonvulsant (AMPA antagonist)Demonstrated good in vivo anticonvulsant activity in the maximal electroshock seizure test in mice. nih.gov
3-Aryl amino/amino-4-aryl-5-imino-Δ²-1,2,4-thiadiazolinesAnticonvulsantMost tested compounds showed protection from maximal electroshock seizures. nih.gov

While these findings are promising for the broader class of isoxazole derivatives, it is crucial to note the absence of direct and detailed research on this compound for these specific biological activities. Future studies are necessary to elucidate the pharmacological profile of this particular compound and its potential as a therapeutic agent.

Structure Activity Relationship Sar and Molecular Design of 3 3,4 Diethoxyphenyl Isoxazol 5 Amine Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological potency and selectivity of 3-(3,4-diethoxyphenyl)isoxazol-5-amine derivatives are significantly influenced by the nature and position of substituents on the phenyl ring, modifications of the amino group, and other substitutions on the heterocyclic core.

Role of the Diethoxyphenyl Moiety in Pharmacological Profiles

In broader studies of related phenylisoxazole structures, the presence of alkoxy groups, such as methoxy (B1213986) or ethoxy, on the phenyl ring has been shown to be important for activity. For instance, in a series of isoxazole-carboxamide derivatives, a 3,4-dimethoxy substitution on the phenyl ring was found to be crucial for creating ideal binding interactions with the COX-2 enzyme. nih.gov This suggests that the electronic and steric properties conferred by these alkoxy groups are key determinants of biological activity. The specific 3,4-diethoxy pattern likely provides an optimal balance of lipophilicity and hydrogen bond accepting capability, facilitating favorable interactions within the binding pocket of the target protein.

Influence of Amino Group Modifications on Activity

The 5-amino group on the isoxazole (B147169) ring is another key site for structural modification that can profoundly impact biological activity. This primary amine can act as a hydrogen bond donor and a site for further functionalization, such as acylation or alkylation.

Studies on related 5-aminoisoxazole derivatives have shown that modifications at this position can lead to significant changes in potency and selectivity. For example, the synthesis of 5-substituted amino-isoxazole derivatives has been explored through various synthetic routes, indicating the feasibility and interest in modifying this functional group. nih.gov In the context of other heterocyclic compounds, N-acylation and N-alkylation of an amino group can alter the compound's polarity, steric profile, and ability to form hydrogen bonds, thereby modulating its interaction with the target. For instance, in a series of N-substituted isosteviol-based 1,3-aminoalcohols, modifications to the amino group were found to be essential for their antiproliferative activity. nih.gov

It has been noted in the study of 5-amino-3-methyl-isoxazole-4-carboxylic acid that the amino group can exhibit imine-like character, which may influence its reactivity and interaction with biological targets. mdpi.com This highlights the nuanced electronic properties of the 5-amino group within the isoxazole ring system.

Effects of Other Ring Substitutions (e.g., Halogens, Alkyl, Methoxy, Trifluoromethyl)

The introduction of various substituents, such as halogens, alkyl, methoxy, and trifluoromethyl groups, at different positions on the phenyl or isoxazole ring can fine-tune the pharmacological properties of this compound derivatives.

Halogens: The introduction of halogens like fluorine, chlorine, and bromine can influence a compound's lipophilicity, electronic properties, and metabolic stability. In a study of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the introduction of halogens (F, Cl, Br) at the para-position of the 3-phenyl ring slightly enhanced activity. nih.gov This suggests that the electronic-withdrawing nature and size of the halogen can be beneficial for potency.

Alkyl and Methoxy Groups: Small alkyl groups (e.g., methyl, ethyl) and methoxy groups can also modulate activity. The same study on 3-phenylisoxazoles showed that small alkyl groups (Me, Et, Pr, n-Bu) at the para-position of the phenyl ring led to a slight increase in activity. nih.gov In contrast, bulky substituents like t-butyl were detrimental to activity, indicating a steric limitation within the target's binding site. nih.gov The position of a methoxy group is also critical; for instance, in a series of 3-arylcoumarins, the position of a methoxy substituent significantly impacted antibacterial activity. mdpi.com

Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a particularly interesting substituent in medicinal chemistry due to its strong electron-withdrawing nature and high lipophilicity. Current time information in Pasuruan, ID. The incorporation of a -CF3 group can enhance metabolic stability and binding affinity. Current time information in Pasuruan, ID. However, its effect is highly context-dependent. In the aforementioned study on 3-phenylisoxazoles, the introduction of a CF3 group drastically decreased activity, likely due to its bulkiness. nih.gov Conversely, in other isoxazole series, a trifluoromethyl group at the para-position of a phenyl ring was found to promote cytotoxicity. nih.gov

The following table summarizes the general effects of different substituents on the activity of phenylisoxazole derivatives based on available literature:

SubstituentGeneral Effect on ActivityRationale
Halogens (F, Cl, Br) Slight enhancementIncreased lipophilicity and favorable electronic interactions.
Small Alkyl (Me, Et) Slight enhancementIncreased hydrophobicity can be beneficial for binding.
Bulky Alkyl (t-Bu) Drastic decreaseSteric hindrance within the binding site.
Trifluoromethyl (CF3) Variable (can decrease or increase)Potent electron-withdrawing and lipophilic properties, but can also introduce steric bulk.

Ligand-Target Interactions and Pharmacophore Modeling

Understanding how these molecules interact with their biological targets at a molecular level is crucial for designing more effective and selective drugs. Pharmacophore modeling and the identification of key binding site interactions provide a framework for this rational design process.

Identification of Key Binding Sites and Amino Acid Residues

While specific binding site information for this compound is not extensively detailed in the public domain, molecular docking studies on related isoxazole derivatives provide valuable insights. For instance, in the case of isoxazole-carboxamide derivatives targeting COX enzymes, key interactions with amino acid residues such as ARG-120, TYR-355, and SER-530 were identified as crucial for binding. nih.gov

The 3,4-diethoxyphenyl moiety is likely to engage in hydrophobic interactions within a corresponding pocket of the target protein. The ethoxy groups may also act as hydrogen bond acceptors. The 5-amino group of the isoxazole ring is a potential hydrogen bond donor, forming critical interactions with specific amino acid residues. Analysis of protein-protein interactions has shown that amino acids like tryptophan, methionine, and phenylalanine are often important for binding, suggesting that the phenyl ring of the isoxazole derivative could engage in π-stacking or other hydrophobic interactions with such residues. nih.gov

Elucidation of Molecular Recognition Features

Pharmacophore modeling helps to define the essential three-dimensional arrangement of functional groups required for biological activity. A general pharmacophore for isoxazole derivatives often includes a combination of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions.

Based on the structure of this compound, a putative pharmacophore model would likely include:

Two hydrogen bond acceptors: corresponding to the oxygen atoms of the diethoxy groups.

One hydrogen bond donor: from the 5-amino group.

A hydrophobic aromatic region: represented by the phenyl ring.

The relative spatial arrangement of these features is critical for effective binding to the target. The planarity and rigidity of the isoxazole and phenyl rings provide a defined scaffold, while the rotatable bonds of the ethoxy groups allow for some conformational flexibility to optimize interactions within the binding site.

Rational Design Strategies for Enhanced Bioactivity

Scaffold hopping involves the replacement of a central molecular core with a structurally different but functionally equivalent scaffold. This approach aims to identify novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For the this compound scaffold, this could involve replacing the isoxazole ring with other five- or six-membered heterocycles that can maintain the crucial spatial arrangement of the phenyl and amine substituents.

Bioisosteric replacement is a more subtle strategy that involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, leading to a similar biological effect. This can be a powerful tool for fine-tuning the properties of a lead compound.

Bioisosteric Replacements on the 3-Phenyl Ring:

The 3,4-diethoxyphenyl group is a key feature of the molecule, and its substitution pattern significantly influences bioactivity. Research on related 3-phenylisoxazole (B85705) derivatives has shown that the nature of the substituents on the phenyl ring is critical. For instance, in a series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, the introduction of small alkyl groups or halogens at the para-position of the phenyl ring was found to slightly enhance inhibitory activity in a chitin (B13524) synthesis assay. nih.gov Conversely, bulky substituents such as tert-butyl, nitro (NO2), and trifluoromethyl (CF3) led to a drastic decrease in activity. nih.gov This suggests that the size and electronic properties of the substituents at this position are important for target binding.

Based on these findings, bioisosteric replacements for the ethoxy groups in this compound could be explored to modulate activity. The following table outlines potential bioisosteric replacements and their rationale.

Original GroupBioisosteric ReplacementRationale for ReplacementPotential Impact on Bioactivity
Ethoxy (-OCH2CH3)Methoxy (-OCH3)Smaller alkyl group, may improve steric fit.Potentially enhance or maintain activity.
Ethoxy (-OCH2CH3)Isopropoxy (-OCH(CH3)2)Bulkier alkyl group, to probe steric limits.Likely to decrease activity based on existing SAR.
Ethoxy (-OCH2CH3)Fluoro (-F) or Chloro (-Cl)Halogens can alter electronic properties and lipophilicity.May enhance activity, as seen in related compounds.
Ethoxy (-OCH2CH3)Methylthio (-SCH3)Sulfur is a bioisostere of oxygen, can alter bond angles and lipophilicity.Could modulate binding affinity and metabolic stability.

These targeted modifications, guided by existing SAR data, allow for a systematic exploration of the chemical space around the 3-phenyl ring to identify derivatives with optimized bioactivity.

Molecular hybridization is a strategy that combines two or more pharmacophores (bioactive moieties) into a single molecule. The resulting hybrid molecule may exhibit a spectrum of activities, including improved affinity for the target, a dual mode of action, or enhanced pharmacokinetic properties.

For this compound, the 5-amino group serves as a convenient handle for molecular hybridization. This can be achieved by forming amide, sulfonamide, or other linkages with various bioactive scaffolds. For example, hybridization with moieties known to possess specific biological activities, such as anticancer or anti-inflammatory properties, could lead to novel compounds with enhanced or synergistic effects.

A study involving the synthesis of novel 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)amino] substituted 4(3H)-quinazolinone derivatives demonstrated the potential of this approach. nih.gov In this work, the 5-aminoisoxazole core was linked to a quinazolinone scaffold, a known pharmacophore in anticancer drug discovery. Several of the resulting hybrid molecules exhibited significant antineoplastic activity against various cancer cell lines, with IC50 values in the micromolar range. nih.gov This highlights the utility of molecular hybridization in generating novel and potent bioactive agents based on the 3-phenylisoxazol-5-amine template.

The following table illustrates potential molecular hybridization strategies starting from this compound.

Hybridization Partner (Pharmacophore)Linkage TypeRationale for HybridizationPotential Therapeutic Area
QuinazolinoneAmide or AminoQuinazolinones are known for their anticancer properties.Oncology
Sulfonamide-containing moietySulfonamideSulfonamides are present in a wide range of antibacterial and diuretic drugs.Infectious Diseases, Diuretics
Non-steroidal anti-inflammatory drug (NSAID)AmideCombining with an NSAID could lead to dual-action anti-inflammatory agents.Inflammation
Kinase inhibitor scaffoldUrea or AmideTargeting protein kinases is a key strategy in cancer and inflammation.Oncology, Inflammation

These hybridization strategies offer a rational path to expand the therapeutic potential of the this compound core by incorporating the functionalities of other established pharmacophores.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of action of a potential drug candidate.

A review of available scientific literature indicates that specific molecular docking studies detailing the binding affinity scores (e.g., in kcal/mol) and predicted binding poses of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine with specific protein targets have not been publicly reported. Such an analysis would typically involve docking the compound into the active site of a known protein and calculating a scoring function to estimate the strength of the interaction. The resulting poses would reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex.

While computational studies have been performed on various isoxazole (B147169) derivatives, identifying potential targets like topoisomerase II, COX-2, and tubulin, specific research identifying the molecular targets for this compound through methods like reverse docking or virtual screening against a panel of proteins is not available in the public domain. Identifying potential targets is a critical step in elucidating the compound's mechanism of action and therapeutic potential.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics simulations provide detailed information on the fluctuations and conformational changes of molecules over time. These simulations are essential for understanding the stability of a ligand within a protein's binding site and assessing the dynamic nature of their interactions.

Detailed molecular dynamics simulation studies for this compound are not presently found in published literature. A typical MD simulation would assess the stability of the ligand's binding pose, the flexibility of the protein's active site upon binding, and the specific atomic interactions (like the persistence of hydrogen bonds) over a simulated time period (nanoseconds to microseconds).

Without specific MD simulation data, the stability of this compound at a particular target site remains theoretical. Such studies would calculate metrics like the root-mean-square deviation (RMSD) of the ligand to determine if it remains stably bound or if it undergoes significant conformational changes that could affect its interaction with the target protein.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Optimization

In silico ADME prediction uses a compound's chemical structure to forecast its pharmacokinetic properties. These predictions are vital in early-stage drug discovery to identify candidates with favorable drug-like properties and to guide chemical modifications for optimization. For this compound, several key physicochemical properties have been computationally predicted. chemscene.com

These predicted properties offer preliminary insights into the drug-likeness of this compound. The Topological Polar Surface Area (TPSA) is an indicator of a drug's ability to permeate cell membranes; a value of 70.51 Ų suggests moderate cell permeability. The LogP value of 2.72 indicates good lipophilicity, which is favorable for absorption and distribution. The compound adheres to Lipinski's Rule of Five, a widely used guideline for evaluating drug-likeness, as it has 1 hydrogen bond donor (≤5), 5 hydrogen bond acceptors (≤10), a molecular weight of 248.28 g/mol (<500), and a LogP value less than 5. chemscene.com The presence of 5 rotatable bonds suggests a degree of conformational flexibility, which can be beneficial for binding to a target protein.

Predictive Modeling of Pharmacokinetic Parameters

Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug development. These in silico predictions help to identify potential liabilities of a drug candidate and allow for its optimization before significant resources are invested. For this compound, several key pharmacokinetic parameters have been calculated using computational models.

These parameters are derived from the molecule's two-dimensional structure and provide insights into its likely behavior within a biological system. The data, primarily sourced from computational chemistry databases, suggests a profile that is generally favorable for a potential oral drug candidate. chemscene.com

Key Predicted Physicochemical and Pharmacokinetic Properties:

ParameterPredicted ValueSignificance in Pharmacokinetics
Molecular Weight 248.28 g/mol Influences diffusion and absorption across biological membranes. Values under 500 g/mol are generally preferred for oral drugs (Lipinski's Rule of Five).
LogP (Octanol/Water Partition Coefficient) 2.7212A measure of lipophilicity. This value suggests a good balance between solubility in aqueous environments (like the gut) and lipid membranes, which is crucial for absorption.
Topological Polar Surface Area (TPSA) 70.51 ŲPredicts hydrogen bonding potential and polarity. A TPSA below 140 Ų is often associated with good cell permeability and oral bioavailability.
Hydrogen Bond Donors 1The number of N-H or O-H bonds. Fewer than 5 is considered favorable for membrane permeability.
Hydrogen Bond Acceptors 5The number of nitrogen or oxygen atoms. Fewer than 10 is considered favorable for membrane permeability.
Rotatable Bonds 5Indicates molecular flexibility. A higher number of rotatable bonds can sometimes negatively impact bioavailability. A value of 10 or less is generally seen as favorable.

This data is based on computational predictions. chemscene.com

These predicted values, when evaluated against established guidelines like Lipinski's Rule of Five, indicate that this compound possesses a promising foundational profile for a potential drug. Its molecular weight, lipophilicity (LogP), and hydrogen bonding characteristics fall within the ranges typically associated with orally bioavailable drugs. The TPSA value, in particular, suggests the molecule has a high likelihood of permeating cell membranes, a prerequisite for reaching its intended biological target.

Future Directions and Research Perspectives for 3 3,4 Diethoxyphenyl Isoxazol 5 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The future synthesis of 3-(3,4-diethoxyphenyl)isoxazol-5-amine and its analogs is geared towards the development of more efficient, cost-effective, and environmentally friendly methods. Traditional synthetic routes for isoxazoles often rely on multi-step procedures that may involve harsh reagents and generate significant waste. Modern research is focused on overcoming these limitations through innovative and sustainable approaches.

One promising avenue is the use of one-pot multicomponent reactions (MCRs). researchgate.net MCRs are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing intermediate isolation steps and reducing solvent and energy consumption. researchgate.net The application of MCRs to the synthesis of 3,4-disubstituted isoxazolones has been explored using various catalysts, each influencing the reaction rate and yield. researchgate.net

Furthermore, the principles of green chemistry are being increasingly integrated into synthetic strategies. This includes the use of biodegradable organocatalysts like tartaric acid in aqueous media, which aligns with the goal of developing sustainable chemical processes. nih.gov Research into agro-waste-based catalysts and greener solvent systems, such as glycerol (B35011), is also gaining traction for the synthesis of isoxazole (B147169) derivatives. nih.gov These methods not only offer an eco-friendly alternative but can also lead to high yields of the desired products. nih.gov The exploration of microwave-assisted, ultrasound-assisted, and mechanochemical reactions further represents the shift towards more sustainable and efficient synthetic protocols for heterocyclic compounds, including benzoxazoles, which share synthetic precursors with isoxazoles. mdpi.com

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Multicomponent Reactions (MCRs) Single-pot synthesis involving three or more reactants. researchgate.netIncreased efficiency, reduced waste, time and energy savings. researchgate.net
Green Catalysis Utilization of biodegradable and agro-waste-based catalysts (e.g., tartaric acid, WEOFPA). nih.govEnvironmentally friendly, potentially lower cost, high product yields. nih.gov
Sustainable Solvents Employing water or glycerol as the reaction medium. nih.govReduced environmental impact, enhanced safety. nih.gov
Alternative Energy Sources Microwave irradiation and ultrasound as green activation methods. mdpi.commdpi.comFaster reaction times, improved yields, regioselectivity. mdpi.com

Discovery of New Biological Targets and Mechanisms of Action

While the full biological profile of this compound is yet to be elucidated, the isoxazole core is known to interact with a wide array of biological targets, suggesting a rich field for future investigation. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor effects. nih.gov

Future research will likely focus on screening this compound against a diverse panel of enzymes and receptors to uncover novel therapeutic applications. For instance, certain 3,4-diaryl isoxazoles have been investigated as dual inhibitors of p38α MAP kinase and CK1δ, which are implicated in inflammatory diseases. nih.gov The substitution pattern on the phenyl ring is crucial for activity, and the 3,4-diethoxy substitution on the target compound may confer unique binding properties.

Moreover, studies on other isoxazole derivatives have revealed their potential as cytotoxic agents against various cancer cell lines. elsevierpure.com The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. elsevierpure.com Future studies on this compound could explore its effects on key cellular pathways involved in cancer progression, such as those regulated by Bcl-2, Bax, and p21. elsevierpure.com The isoxazole scaffold's versatility suggests that this compound could also be investigated for activity against targets in neurodegenerative diseases and infectious agents. nih.gov

Development of Advanced Analogues with Improved Efficacy and Selectivity

The development of advanced analogues of this compound is a critical step towards optimizing its therapeutic potential. By systematically modifying its chemical structure, researchers can aim to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how different functional groups influence biological activity.

For example, research on related isoxazole-based molecules has shown that the introduction of a trifluoromethyl group can significantly modulate biological activity, including anticancer and anti-inflammatory effects. researchgate.net The development of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles has yielded compounds with potent anti-cancer activity against breast cancer cell lines. researchgate.net This suggests that creating analogues of this compound with modifications at the 4-position of the isoxazole ring could be a fruitful area of research.

Furthermore, the synthesis of hybrid molecules that combine the isoxazole core with other pharmacologically active moieties is another promising strategy. For instance, isoxazole-tethered quinone-amino acid hybrids have been designed and synthesized, demonstrating the potential for creating multifunctional drug candidates. nih.gov The amino group at the 5-position of this compound serves as a convenient handle for such modifications, allowing for the attachment of various side chains to explore new chemical space and potentially improve efficacy and selectivity. nih.gov

Integration with Combinatorial Chemistry and High-Throughput Screening

To accelerate the discovery of novel and potent isoxazole-based drug candidates, the integration of combinatorial chemistry and high-throughput screening (HTS) is essential. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, such as analogues of this compound with diverse substituents. eurekaselect.comingentaconnect.com

These chemical libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their activity against a specific biological target. benthamscience.com This approach significantly streamlines the early stages of drug discovery, enabling the efficient identification of "hit" compounds with desired biological activity. eurekaselect.com HTS can be applied to various aspects of drug development, including target identification, assay development, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) screening. eurekaselect.com

The journal Combinatorial Chemistry & High Throughput Screening highlights the importance of these techniques in modern drug discovery, covering topics from chemical library design to laboratory automation. eurekaselect.comsnv63.ru By applying these methodologies to the this compound scaffold, researchers can systematically explore the structure-activity relationships and identify analogues with optimized therapeutic profiles in a time- and resource-efficient manner.

Translational Research Potential and Preclinical Development

The ultimate goal for a promising compound like this compound is its successful translation from a laboratory curiosity to a clinically effective therapeutic agent. This involves a rigorous process of preclinical development to evaluate its safety and efficacy before it can be tested in humans.

Should initial screenings identify significant biological activity, the compound would need to undergo further in vitro and in vivo studies. For example, if it shows anticancer potential, its cytotoxic effects would be evaluated against a broader panel of cancer cell lines, and its mechanism of action would be investigated in more detail. nih.gov Promising candidates would then advance to animal models to assess their efficacy, pharmacokinetics, and toxicology.

The development of 3,4-diaryl-isoxazole-5-carboxamides as potential antimitotic agents serves as an example of the preclinical pathway. researchgate.net These compounds, which are structural analogues, have been evaluated in phenotypic assays to understand their effect on cell division. researchgate.net Similarly, trimethoxyphenyl-based analogues have been synthesized and screened for their cytotoxic activity, with promising compounds being further investigated for their impact on the cell cycle and apoptosis. nih.gov This systematic approach of synthesis, biological evaluation, and mechanistic studies is essential for the preclinical development of this compound and its future analogues.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, and how can purity be optimized?

  • Answer : The compound is typically synthesized via condensation reactions involving substituted isoxazole precursors. For example, Schiff base formation with aldehydes (e.g., 4-chlorobenzaldehyde) under reflux in ethanol yields structurally related isoxazol-5-amine derivatives . Optimization of purity involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol or acetonitrile . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity through melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR (400 MHz, DMSO-d6d_6) resolve the isoxazole ring protons (δ 6.2–6.8 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH3_3, δ 4.0–4.2 ppm for OCH2_2) .
  • X-ray Diffraction (XRD) : Single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) confirms molecular geometry, dihedral angles between the isoxazole and phenyl rings (~15–25°), and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for N–H (3300–3400 cm1^{-1}), C=N (1600–1650 cm1^{-1}), and C–O (1250–1300 cm1^{-1}) provide functional group validation .

Q. How does the 3,4-diethoxy substitution influence the compound’s solubility and stability?

  • Answer : The ethoxy groups enhance lipophilicity, reducing aqueous solubility but improving stability in organic solvents (e.g., DMSO, ethanol). Stability studies under ambient conditions (25°C, 60% humidity) show no decomposition over 6 months when stored in amber vials with desiccants . Accelerated degradation tests (40°C, 75% humidity) indicate hydrolysis of the isoxazole ring as the primary degradation pathway, mitigated by inert atmosphere storage .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?

  • Answer : Chiral spirocyclic phosphoric acids (e.g., TRIP) catalyze asymmetric reactions with aryl aldehydes or pyrrole derivatives, achieving 80–86% enantiomeric excess (ee). Key parameters include:

  • Catalyst loading : 5–10 mol% in dichloromethane at −20°C .
  • Substrate design : Electron-withdrawing groups (e.g., –Cl, –Br) on the phenyl ring improve enantioselectivity by stabilizing transition-state interactions .
  • Chiral HPLC analysis : Use Chiralpak IA column (hexane/isopropanol, 90:10) to resolve enantiomers .

Q. How can computational methods predict the electronic properties and reactivity of this compound?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model the HOMO-LUMO gap (~4.5 eV), indicating moderate electrophilicity. The 3,4-diethoxy groups lower the LUMO energy, enhancing susceptibility to nucleophilic attack at the isoxazole C-4 position . Molecular dynamics simulations (AMBER force field) predict aggregation behavior in solution, relevant for drug delivery applications .

Q. What mechanistic insights explain contradictions in reported reaction yields for isoxazole functionalization?

  • Answer : Discrepancies arise from competing pathways:

  • Cyclization vs. Rearrangement : Hydroxylamine reactions favor aminoisoxazole formation under acidic conditions (pH 3–4) but yield triazoles in basic media (pH 9–10) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, improving yields by 15–20% compared to THF .
  • Byproduct analysis : LC-MS identifies dimeric byproducts (m/z 350–400) formed via radical coupling, suppressed by adding TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) .

Methodological Tables

Table 1 : Optimized Reaction Conditions for Enantioselective Synthesis

ParameterValue/Range
CatalystTRIP (10 mol%)
SolventDichloromethane
Temperature−20°C
Reaction Time24–48 hours
ee80–86%

Table 2 : Key Crystallographic Data

ParameterValue
Space GroupP212_1/c
Unit Cell Dimensionsa = 8.92 Å, b = 12.34 Å, c = 14.56 Å
Dihedral Angle18.7° (isoxazole-phenyl)
Hydrogen BondsN–H···O (2.85 Å)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.